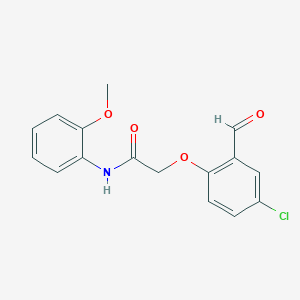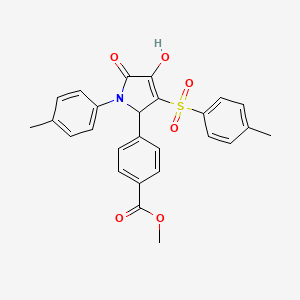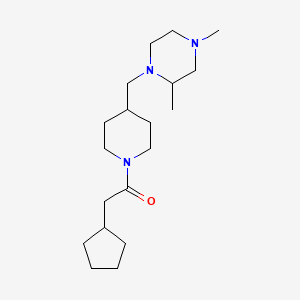![molecular formula C26H31N3O3 B2659741 Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 904443-01-2](/img/structure/B2659741.png)
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a benzylpiperidine, and a tetrahydropyrimidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The benzylpiperidine and tetrahydropyrimidine rings are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis, the benzyl group could participate in electrophilic aromatic substitution reactions, and the pyrimidine ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the ester group suggests that it could be fairly polar, while the benzyl and pyrimidine groups could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
The compound has been involved in chemical synthesis processes, notably in the formation of tetrahydropyrimidine derivatives. Research conducted by Zigeuner, Knopp, and Blaschke (1976) explored the hydrogenolysis of corresponding benzyl esters to obtain tetrahydropyrimidine-carboxylic acids, highlighting its role in heterocyclic chemistry. This foundational work demonstrated the compound's utility in generating derivatives through reactions with various reagents, including phenols and bromination agents, leading to the creation of furo-[3,4-d]pyrimidines and dihydro-2(1H)-pyrimidinones upon thermal decarboxylation (G. Zigeuner, C. Knopp, H. Blaschke, 1976).
Antimicrobial and Antihypertensive Properties
Further research has expanded on its biological applications, particularly in synthesizing derivatives with significant antimicrobial and antihypertensive activities. Chikhale et al. (2009) synthesized new derivatives showing comparative antihypertensive activity and moderate to comparative anti-inflammatory activity, revealing the compound's potential in developing new therapeutic agents (R. Chikhale, R. Bhole, P. Khedekar, K. Bhusari, 2009).
Reaction Pathway Influence
The interaction with thiophenolates, as investigated by Fesenko et al. (2010), demonstrates the compound's role in understanding reaction mechanisms, where ring expansion or nucleophilic substitution outcomes depend on the reaction conditions. This research underlines its importance in synthetic organic chemistry, providing insights into reaction pathways influenced by the basicity and nucleophilicity of the media (A. Fesenko, Ludmila A. Trafimova, D. Cheshkov, A. Shutalev, 2010).
Synthesis of Novel Derivatives
Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, emphasizing an environmentally friendly approach. This research not only showcases the compound's versatility in generating diverse derivatives but also its role in promoting greener synthetic methods. The synthesized derivatives were evaluated for antimicrobial activity, contributing to the search for new antimicrobial agents (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-2-32-25(30)23-22(27-26(31)28-24(23)21-11-7-4-8-12-21)18-29-15-13-20(14-16-29)17-19-9-5-3-6-10-19/h3-12,20,24H,2,13-18H2,1H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKITCROTAQRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2659659.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2659665.png)
![5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2659666.png)


![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate](/img/structure/B2659672.png)
![6-(Methoxymethyl)-1-azaspiro[3.3]heptane](/img/structure/B2659673.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2659674.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate](/img/structure/B2659678.png)
![8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2659680.png)